Ethyl 1-(trifluoroacetyl)imidazo[1,5-a]pyridine-3-carboxylate
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Overview
Description
“Ethyl 1-(trifluoroacetyl)imidazo[1,5-a]pyridine-3-carboxylate” is a derivative of imidazo[1,5-a]pyridine . Imidazo[1,5-a]pyridine derivatives have attracted attention due to their unique chemical structure, versatility, optical behaviors, and biological properties . They have potential in several research areas, from materials science to the pharmaceutical field .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine derivatives has been a subject of intense research . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Chemical Reactions Analysis
The chemical reactions involving imidazo[1,5-a]pyridine derivatives are diverse . They can undergo cyclization with 1,3-diketones or malondialdehyde derivatives . The conversion of imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine takes place under acidic conditions .Scientific Research Applications
Synthesis and Chemical Properties
- One-Pot Synthesis Techniques : Ethyl 1-(trifluoroacetyl)imidazo[1,5-a]pyridine-3-carboxylate can be synthesized using a one-pot method, involving carboxylic acids and 2-methylaminopyridines with various substituents, employing propane phosphoric acid anhydride (Crawforth & Paoletti, 2009).
- Synthesis of Fused Triazines : This compound serves as a synthon for building fused triazines, a planar, angular tri-heterocycle with potential biological activity (Zamora et al., 2004).
- Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids : An efficient approach to synthesize imidazo[1,5-a]pyridine-1-carboxylic acids involves the use of trifluoroacetic anhydride for conversion (Tverdiy et al., 2016).
Applications in Organic Chemistry
- Synthesis of Spiro Compounds : Ethyl 1-(trifluoroacetyl)imidazo[1,5-a]pyridine-3-carboxylate is used in synthesizing spiro compounds, which demonstrate unique behavior in NMR spectra (Abe et al., 2010).
- Electron-Transfer Reactions : Its derivatives are involved in electron-transfer reactions, contributing to the synthesis of new gem-difluoromethylated derivatives (Burkholder et al., 2001).
Biological Applications
- Antimicrobial Activity : Derivatives of this compound have been synthesized and examined for their antimicrobial properties (Turan-Zitouni et al., 2001).
Novel Synthesis Methods
- Orthogonal Synthesis of Functionalized Compounds : This compound is utilized in orthogonal synthesis methods for creating densely functionalized pyrroles and thiophenes (Cheng et al., 2010).
- Synthesis of Chronic Renal Disease Agent : It plays a role in synthesizing chronic renal disease agents, such as trifluoro-N-[4-(3-oxo-3,5-dihydro-4H-1,4,8b-triazaacenaphthylen-4-yl)butyl]methanesulfonamide (Ikemoto et al., 2000).
Future Directions
properties
IUPAC Name |
ethyl 1-(2,2,2-trifluoroacetyl)imidazo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3/c1-2-20-11(19)10-16-8(9(18)12(13,14)15)7-5-3-4-6-17(7)10/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAJVXYNJZUCOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C2N1C=CC=C2)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(trifluoroacetyl)imidazo[1,5-a]pyridine-3-carboxylate |
Citations
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